

STING-IN-2: A Technical Guide for Autoinflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | STING-IN-2 | |
| Cat. No.: | B15605846 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **STING-IN-2** (also known as C-170), a covalent inhibitor of the Stimulator of Interferon Genes (STING) protein. It is intended to serve as a comprehensive resource for researchers exploring therapeutic strategies for STING-driven autoinflammatory diseases. This guide details the underlying signaling pathway, the inhibitor's mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction: The cGAS-STING Pathway in Autoinflammation

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA.[1][2] While crucial for defense against pathogens, aberrant activation of this pathway by self-DNA can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, driving the pathogenesis of various autoinflammatory diseases.[2][3] Conditions such as Aicardi-Goutières syndrome (AGS), STING-associated vasculopathy with onset in infancy (SAVI), and some forms of systemic lupus erythematosus (SLE) are linked to chronic STING activation.[4][5] Consequently, inhibiting the STING pathway presents a promising therapeutic strategy for these disorders.[3]

The Canonical cGAS-STING Signaling Pathway

Foundational & Exploratory

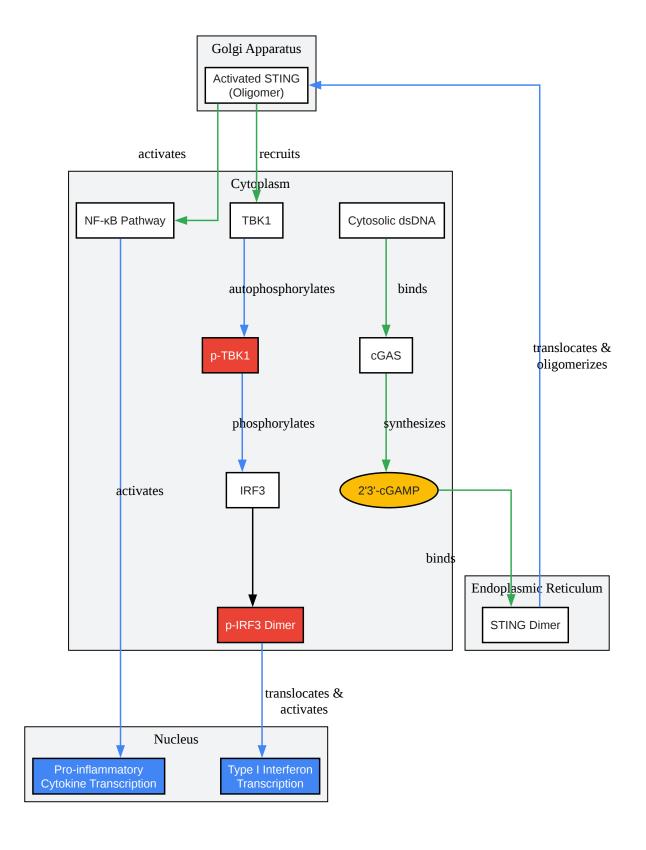




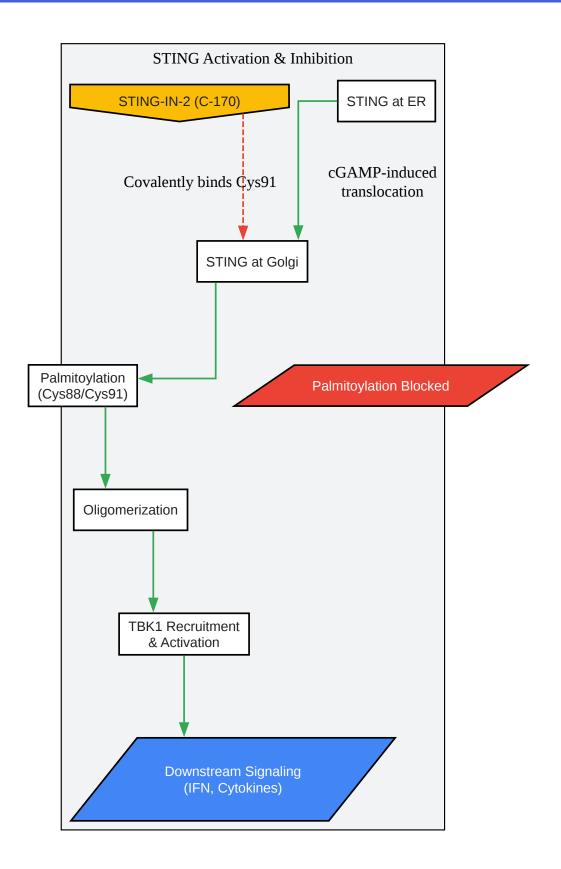
The activation of the STING pathway is a multi-step process that translates the presence of cytosolic DNA into a robust inflammatory response.

- DNA Sensing: The process begins when cGAS recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm. This self-DNA may originate from the nucleus or mitochondria during cellular stress or damage.[4]
- cGAMP Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][4]
- STING Activation and Translocation: cGAMP binds to STING, which resides on the
 endoplasmic reticulum (ER) as a dimer. This binding induces a conformational change,
 leading to STING oligomerization and its translocation from the ER through the ER-Golgi
 intermediate compartment (ERGIC) to the Golgi apparatus.[1][6]
- TBK1 Recruitment and Signaling: During translocation, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][4]
- Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β).[6] Simultaneously, STING activation can also trigger the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

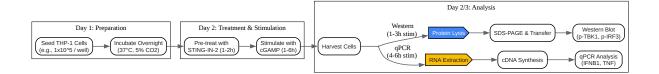












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Potential Therapeutic Value of the STING Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. childrenshospital.org [childrenshospital.org]
- 3. Design, synthesis, and activity evaluation of novel STING inhibitors based on C170 and H151 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of nitroalkene-based inhibitors to target STING-dependent inflammation -PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-170 | STING inhibitor | CAS 346691-38-1 | Buy C-170 from Supplier InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [STING-IN-2: A Technical Guide for Autoinflammatory Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605846#sting-in-2-for-autoinflammatory-disease-research]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com